molecular formula C15H13NO2 B12872411 2-Ethenyl-6-phenyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one CAS No. 833446-78-9

2-Ethenyl-6-phenyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one

Cat. No.: B12872411
CAS No.: 833446-78-9
M. Wt: 239.27 g/mol
InChI Key: OMCBHWLQZNURPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-vinyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a heterocyclic compound that features a benzoxazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and vinyl groups attached to the benzoxazole ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-vinyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable phenyl-substituted acyl chloride to form an intermediate, which then undergoes cyclization to yield the desired benzoxazole derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-vinyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The benzoxazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of epoxides or diols from the vinyl group.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

6-Phenyl-2-vinyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Phenyl-2-vinyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzoxazole: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    6-Phenyl-2-methylbenzoxazole: Contains a methyl group instead of a vinyl group, altering its electronic properties.

    2-Vinylbenzoxazole: Lacks the phenyl group, affecting its overall stability and reactivity.

Uniqueness

6-Phenyl-2-vinyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one is unique due to the presence of both phenyl and vinyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

833446-78-9

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-ethenyl-6-phenyl-6,7-dihydro-5H-1,3-benzoxazol-4-one

InChI

InChI=1S/C15H13NO2/c1-2-14-16-15-12(17)8-11(9-13(15)18-14)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2

InChI Key

OMCBHWLQZNURPY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC2=C(O1)CC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.